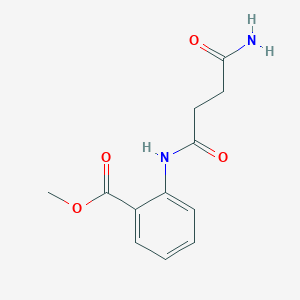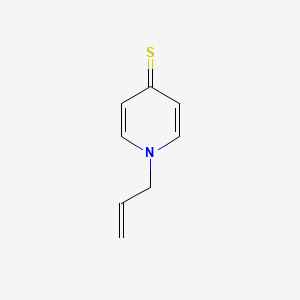
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is a complex organic compound with the molecular formula C27H43NO4. It is characterized by the presence of a trimethoxyphenyl group attached to an octadecadienamide chain. This compound is notable for its unique structural features, which include multiple double bonds and methoxy groups, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide typically involves the reaction of 2,4,6-trimethoxyaniline with octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as an additive in certain formulations
Wirkmechanismus
The mechanism of action of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and double bonds enhances its ability to interact with biological molecules, potentially affecting signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide: Contains an additional double bond in the octadecadienamide chain.
(2,4,6-Trimethoxyphenyl)methanethiol: Features a thiol group instead of an amide linkage
Uniqueness
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is unique due to its specific combination of methoxy groups and double bonds, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications and differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
113770-79-9 |
|---|---|
Molekularformel |
C27H43NO4 |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
N-(2,4,6-trimethoxyphenyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C27H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-27-24(31-3)21-23(30-2)22-25(27)32-4/h9-10,12-13,21-22H,5-8,11,14-20H2,1-4H3,(H,28,29) |
InChI-Schlüssel |
CRXKCRSMQFBUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=C(C=C(C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


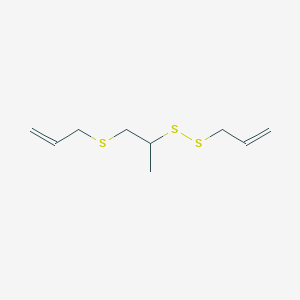
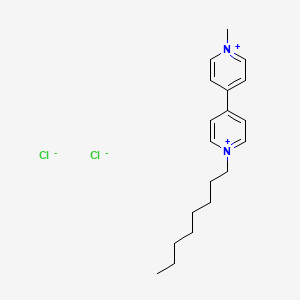

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
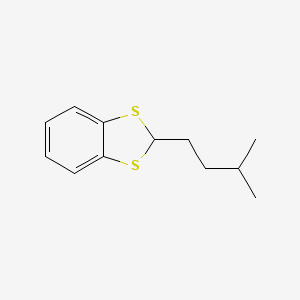
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
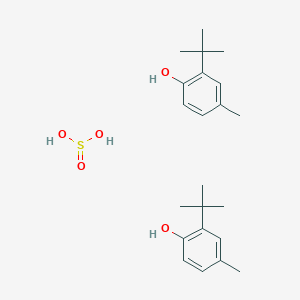
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
